
Istradefylline M8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Istradefylline M8 is a useful research compound. Its molecular formula is C20H24N4O5 and its molecular weight is 400.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Randomized Controlled Trials
Numerous randomized controlled trials have assessed the efficacy of istradefylline in patients with Parkinson's disease:
- Study Design : Eight trials involving over 3,200 participants were pooled to evaluate istradefylline's impact on motor fluctuations in patients already on levodopa therapy.
- Results : The studies demonstrated a significant reduction in daily "OFF" time and an increase in "ON" time without troublesome dyskinesia. Specifically, patients receiving 20 mg and 40 mg doses showed reductions in OFF hours of -0.38 and -0.45 hours per day compared to placebo .
- Long-Term Effects : A long-term study indicated that istradefylline maintained efficacy over 52 weeks, with a sustained reduction in OFF time and a favorable safety profile .
Pharmacokinetics and Drug Interactions
The pharmacokinetics of istradefylline M8 have been studied extensively, particularly regarding its interactions with other medications:
- Impact of Rifampin : A study highlighted that coadministration of rifampin significantly reduced the exposure to istradefylline, suggesting caution when these drugs are used together. The pharmacokinetic parameters showed that rifampin increased clearance and decreased half-life of istradefylline .
- Metabolite Profiles : The metabolites M1 and M8 were found to have negligible effects on the pharmacodynamic properties of istradefylline, indicating that their contribution to therapeutic outcomes may be minimal .
Case Study 1: Efficacy in Combination Therapy
A notable case involved a patient with advanced Parkinson's disease who experienced severe motor fluctuations despite optimized levodopa therapy. After initiating treatment with istradefylline at 20 mg/day, the patient reported a significant reduction in OFF time from 6 hours to 2 hours daily over three months. This improvement was accompanied by enhanced quality of life metrics.
Case Study 2: Safety Profile
In another case study focusing on safety, a cohort of patients treated with istradefylline for one year reported manageable side effects primarily consisting of mild dyskinesia (observed in 21% of patients) and nasopharyngitis (24%). Importantly, no severe adverse events were recorded, supporting the compound's favorable safety profile .
Summary Table: Key Findings on this compound
Parameter | Finding |
---|---|
Mechanism | Adenosine A2A receptor antagonist |
Primary Indication | Adjunctive treatment for Parkinson's disease |
Efficacy | Significant reduction in OFF time |
Common Doses | 20 mg and 40 mg once daily |
Safety Profile | Generally well-tolerated; mild dyskinesia common |
Notable Drug Interactions | Reduced efficacy with rifampin |
Propriétés
Numéro CAS |
1798429-54-5 |
---|---|
Formule moléculaire |
C20H24N4O5 |
Poids moléculaire |
400.435 |
Nom IUPAC |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-ethyl-1-(2-hydroxyethyl)-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O5/c1-5-23-18-17(19(26)24(10-11-25)20(23)27)22(2)16(21-18)9-7-13-6-8-14(28-3)15(12-13)29-4/h6-9,12,25H,5,10-11H2,1-4H3/b9-7+ |
Clé InChI |
CUDODEWTTVIQNG-VQHVLOKHSA-N |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CCO)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.